Nonanamide

Vue d'ensemble

Description

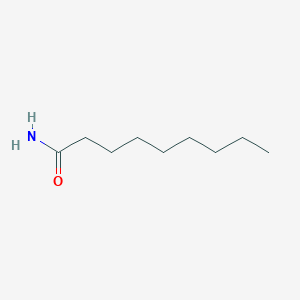

. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Nonanamide is a derivative of nonanoic acid and is commonly used in various industrial and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nonanamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Another method involves the enzymatic synthesis of this compound derivatives using enzymes like amyloglucosidase from Rhizopus and β-glucosidase from sweet almond. These enzymes catalyze the formation of glycosides with various carbohydrates, resulting in the production of this compound glycosides .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical synthesis. The process involves the reaction of nonanoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Nonanamide undergoes hydrolysis under acidic or basic conditions to yield nonanoic acid and ammonia/ammonium derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (concentrated), reflux | Nonanoic acid + NH₄⁺ | |

| Basic Hydrolysis | LiOH/H₂O, 25°C | Sodium nonanoate + NH₃ |

Key Findings :

- Hydrolysis is accelerated in alkaline media due to nucleophilic attack by hydroxide ions on the carbonyl carbon .

- Enzymatic hydrolysis using amyloglucosidase or β-glucosidase has been reported for glycoside derivatives of this compound .

Reduction Reactions

This compound can be reduced to primary amines under strong reducing conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, anhydrous THF, reflux | Nonylamine (C₉H₁₉NH₂) |

Mechanistic Insight :

- Lithium aluminum hydride (LiAlH₄) cleaves the C=O bond, converting the amide to a primary amine.

- Sodium amidoboranes (NaAB) have also been explored for catalytic amide reduction, though primarily for ester substrates .

Substitution Reactions

The amide group participates in nucleophilic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkylation | R-X (alkyl halides), base | N-Alkylated derivatives | |

| Acylation | Acid chlorides, pyridine | N-Acylated derivatives |

Example :

- N-(4-nitrophenyl)this compound, a derivative synthesized via Schotten–Baumann reaction, undergoes nitro-group substitution to form aromatic amines.

Oxidation Reactions

This compound exhibits limited oxidative stability under harsh conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Strong Oxidation | KMnO₄/H₂SO₄, heat | Nonanoic acid + CO₂ + H₂O |

Note : Oxidation typically degrades the amide moiety, favoring carboxylic acid formation .

Enzymatic and Industrial Modifications

This compound derivatives are synthesized for specialized applications:

Applications :

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Nonanamide is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It acts as a VR1 receptor agonist , similar to capsaicin, which influences pain perception and inflammatory responses. Its interaction with the VR1 receptor leads to sensations of heat and pain, making it relevant in analgesic formulations.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

-

Chemistry :

- Used as a reagent in organic synthesis.

- Serves as a building block for more complex molecules.

-

Biology :

- Investigated for antimicrobial and anti-inflammatory properties.

- Studies have shown its potential to enhance cell viability under oxidative stress.

-

Medicine :

- Explored for use in drug formulations, particularly as a topical analgesic.

- Its effects on pain relief have been documented through various animal studies.

-

Industry :

- Employed in the production of polymers, lubricants, and other industrial chemicals.

Case Study 1: Analgesic Effects in Animal Models

A study conducted on rats demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics. The mechanism was attributed to its action on TRPV1 receptors, confirmed through behavioral assays measuring pain response.

Case Study 2: Neuroprotective Potential

In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress showed that this compound improved cell viability significantly. At concentrations of 10 μM, cell viability increased by approximately 90%, indicating its potential as a neuroprotective agent against oxidative damage.

Industrial Applications

This compound is also utilized in various industrial applications due to its chemical stability and functional properties:

| Application Area | Description |

|---|---|

| Polymers | Used as a plasticizer or additive to enhance flexibility and durability. |

| Lubricants | Functions as an additive to improve lubrication properties in various formulations. |

| Cosmetics | Incorporated into formulations for skin care products due to its emollient properties. |

Mécanisme D'action

Nonanamide exerts its effects through various molecular mechanisms. It is known to interact with the vanilloid receptor (TRPV1), similar to capsaicin. This interaction leads to the activation of the receptor, resulting in various physiological responses, including pain relief and anti-inflammatory effects . The exact pathways and molecular targets involved in these effects are still under investigation.

Comparaison Avec Des Composés Similaires

Nonanamide is often compared to other amides and capsaicinoids, such as:

Capsaicin: Both compounds interact with the TRPV1 receptor, but this compound has a different fatty acid moiety.

Nonivamide: A synthetic analog of capsaicin with similar biological activities but different chemical structure.

Pelargonamide: Another name for this compound, highlighting its relationship with nonanoic acid.

This compound is unique due to its specific chemical structure and the resulting properties, making it valuable for various applications in research and industry.

Activité Biologique

Nonanamide, also known as pelargonic acid amide, is a fatty acid amide that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- Structure : this compound consists of a nonyl group attached to an amide functional group, making it a member of the fatty acid amides.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. It has been particularly effective against Staphylococcus aureus and Escherichia coli.

- Analgesic Effects : Similar to capsaicin, this compound has demonstrated analgesic properties by acting on the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which is involved in pain perception. This mechanism suggests potential applications in pain management therapies.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is under investigation.

This compound interacts with various biological targets:

- TRPV1 Receptor Agonism : this compound activates TRPV1 receptors, leading to an influx of calcium ions into cells, which can induce pain relief but also cause cell death under certain conditions due to excessive calcium signaling .

- Modulation of Neurotransmitter Release : By influencing the release of neurotransmitters such as substance P, this compound may play a role in modulating pain and inflammatory responses.

Toxicity and Safety Profile

The toxicity profile of this compound appears to be low:

- LD50 Values :

- Oral LD50 in rats: 5110 mg/kg

- Dermal LD50 in rabbits: >10,000 mg/kg

- Intraperitoneal LD50 in rats: ~90 mg/kg

These values suggest that this compound has a favorable safety profile for potential therapeutic use .

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Effects in Animal Models

A study conducted on rats demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics. The mechanism was attributed to its action on TRPV1 receptors, which was confirmed through behavioral assays measuring pain response .

Case Study 2: Neuroprotective Potential

In vitro studies using SH-SY5Y neuronal cells exposed to oxidative stress showed that this compound improved cell viability significantly. At concentrations of 10 μM, cell viability increased by approximately 90%, indicating its potential as a neuroprotective agent against oxidative damage .

Propriétés

IUPAC Name |

nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLZUHZBBNDWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149803 | |

| Record name | Nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Nonanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-07-6 | |

| Record name | Nonanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1759048J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-(4-hydroxy-3-methoxybenzyl)nonanamide, a key this compound derivative, is structurally similar to capsaicin. [] While its exact spectroscopic data is not detailed within these papers, its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. []

A: Amyloglucosidase from Rhizopus mold and β-glucosidase from sweet almond can catalyze the synthesis of N-vanillyl-nonanamide glycosides. [] This enzymatic glycosylation modifies the properties of N-vanillyl-nonanamide, potentially enhancing its water solubility. [] The enzymes exhibit different regioselectivity in glycosylation, with β-glucosidase primarily producing β-glycosides, while amyloglucosidase yields both α- and β-glycosides. []

A: Structural changes to this compound significantly impact its activity. [, ] Modifying the 3-methoxy-4-hydroxybenzylamide portion of nonivamide, a capsaicin analog, alters its potency for TRPV1 and even renders some analogs antagonistic. [] Introducing a nitronium group to nonivamide creates Nitrononivamide (NVANO), which retains capsaicin-like effects but with reduced efficacy. [] This suggests the phenolic proton plays a vital role in activity, potentially influencing CGRP releasing activity. [] Modifying nonivamide by introducing an ethylamine group at the 4th position and an oxymethylene group at the 5th position creates CAPCNC2. This modification enhances antiplatelet aggregation activity, lowers acute toxicity, and eliminates pungency compared to capsaicin. []

A: While the research papers do not specifically address the stability or formulation of this compound, they highlight that glycosylation of phenolic compounds like vanillin and N-vanillyl-nonanamide significantly improves their water solubility. [] This suggests that similar strategies could be investigated for enhancing the bioavailability of this compound derivatives.

ANone: The provided research papers primarily focus on the chemical and biological aspects of this compound derivatives and do not discuss SHE regulations or compliance.

ANone: Yes, several studies have investigated the in vitro and in vivo efficacy of this compound derivatives.

- In vitro studies: One study demonstrated that this compound analogs, including nonivamide and N-(3,4-dihydroxybenzyl)this compound, induce calcium flux, GADD153 expression, and cytotoxicity in human lung epithelial cells. [] Another study revealed that CAPCNC2 exhibits antiplatelet aggregation activity in vitro, inhibiting aggregation induced by various agonists like collagen, sodium arachidonate, and ADP. []

- In vivo studies: Research shows that CAPCNC2 induces a monophasic decrease in blood pressure and heart rate in anesthetized rats. [] This effect is not influenced by atropine or mecamylamine, suggesting a direct cardiac effect rather than an autonomic nervous system interaction. []

ANone: The provided research does not mention resistance mechanisms or cross-resistance related to this compound derivatives.

ANone: The research papers do not delve into specific drug delivery strategies for this compound derivatives.

ANone: Various analytical techniques have been employed to study this compound derivatives, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify major and minor capsaicinoids, including this compound derivatives, in Capsicum fruits. [, ]

- Ultra High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD): Used to separate and quantify a range of natural and synthetic capsaicinoids, including this compound derivatives. []

- Immunoassay: Employed to measure the release of calcitonin gene-related peptide (CGRP) from guinea pig hearts, indicating the activation of sensory neurons by this compound derivatives like capsinolol. []

ANone: The provided research papers do not contain information about the environmental impact or degradation of this compound derivatives.

A: While specific dissolution rates are not provided, research highlights that glycosylation enhances the water solubility of N-vanillyl-nonanamide. [] This suggests that chemical modifications can impact solubility and potentially bioavailability. One study indicated that CAPCNC2 exhibits reduced lipophilicity compared to capsaicin, based on its oil-water partition coefficient. [] This altered solubility profile might contribute to its reduced pungency and altered biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.